molecular formula C8H8FNO3S B13924306 2-Fluoro-4-(methanesulfonyl)benzamide CAS No. 918967-37-0

2-Fluoro-4-(methanesulfonyl)benzamide

Cat. No.: B13924306
CAS No.: 918967-37-0
M. Wt: 217.22 g/mol
InChI Key: VDQPQADDCPAAEX-UHFFFAOYSA-N
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Description

2-fluoro-4-(methylsulfonyl)benzamide is an organic compound with the molecular formula C8H8FNO3S. It is a benzamide derivative, characterized by the presence of a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(methylsulfonyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-fluoro-4-(methylsulfonyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the methylsulfonyl group can produce a sulfone .

Scientific Research Applications

2-fluoro-4-(methylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-(methylsulfonyl)benzamide is unique due to the combination of the fluorine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

918967-37-0

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

IUPAC Name

2-fluoro-4-methylsulfonylbenzamide

InChI

InChI=1S/C8H8FNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)

InChI Key

VDQPQADDCPAAEX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)F

Origin of Product

United States

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